molecular formula C15H15N5O3 B15037810 2-[(6-Ethoxy-4-methylquinazolin-2-yl)amino]pyrimidine-4,6-diol

2-[(6-Ethoxy-4-methylquinazolin-2-yl)amino]pyrimidine-4,6-diol

Cat. No.: B15037810
M. Wt: 313.31 g/mol
InChI Key: GSZJFVYWYBIRNS-UHFFFAOYSA-N
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Description

2-[(6-Ethoxy-4-methylquinazolin-2-yl)amino]pyrimidine-4,6-diol is a heterocyclic compound that belongs to the class of quinazoline derivatives This compound is characterized by its unique structure, which includes a quinazoline ring fused with a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Ethoxy-4-methylquinazolin-2-yl)amino]pyrimidine-4,6-diol typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 6-ethoxy-4-methylquinazoline with an appropriate pyrimidine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(6-Ethoxy-4-methylquinazolin-2-yl)amino]pyrimidine-4,6-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can yield dihydroquinazoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the quinazoline or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline N-oxides, while reduction can produce dihydroquinazoline derivatives. Substitution reactions can result in a variety of substituted quinazoline and pyrimidine derivatives.

Scientific Research Applications

2-[(6-Ethoxy-4-methylquinazolin-2-yl)amino]pyrimidine-4,6-diol has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Pharmacology: The compound is studied for its potential effects on different physiological pathways and its ability to modulate enzyme activity.

    Biology: It is used in research to understand its interactions with cellular components and its potential as a tool for studying cellular processes.

    Industry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(6-Ethoxy-4-methylquinazolin-2-yl)amino]pyrimidine-4,6-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and modulating various biochemical pathways. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Ethoxy-6-methylquinazolin-2-yl)amino]-1H-imidazol-5-ol
  • 2-[(6-Ethoxy-4-methylquinazolin-2-yl)amino]-5-methylpyrimidine-4,6-diol
  • 2-[(6-Ethoxy-4-methylquinazolin-2-yl)amino]-4,5-dihydro-1H-pyrimidin-6-one

Uniqueness

2-[(6-Ethoxy-4-methylquinazolin-2-yl)amino]pyrimidine-4,6-diol stands out due to its specific substitution pattern on the quinazoline and pyrimidine rings, which imparts unique chemical and biological properties

Properties

Molecular Formula

C15H15N5O3

Molecular Weight

313.31 g/mol

IUPAC Name

2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-4-hydroxy-1H-pyrimidin-6-one

InChI

InChI=1S/C15H15N5O3/c1-3-23-9-4-5-11-10(6-9)8(2)16-14(17-11)20-15-18-12(21)7-13(22)19-15/h4-7H,3H2,1-2H3,(H3,16,17,18,19,20,21,22)

InChI Key

GSZJFVYWYBIRNS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(N=C(N=C2C=C1)NC3=NC(=CC(=O)N3)O)C

Origin of Product

United States

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